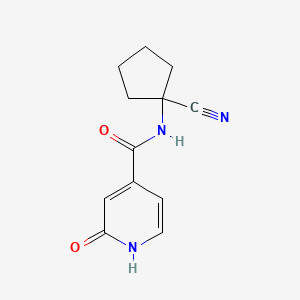
Quinoline, 8-chloro-7-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline is a common nitrogen-containing heterocycle known for its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative . Quinoline is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene .
Synthesis Analysis
Quinoline and its derivatives have been synthesized using various methods. Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield have been employed . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .
Molecular Structure Analysis
Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo[b]pyridine or 1-azanaphthalene . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
Chemical Reactions Analysis
Quinoline and its derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
Physical And Chemical Properties Analysis
Quinoline is a nitrogen-based heterocyclic aromatic compound . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
科学的研究の応用
Drug Discovery
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis of Biologically Active Compounds
Quinoline and its analogues have been synthesized for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
Industrial Chemistry
Quinoline is an essential segment of both natural and synthetic compounds . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
Medicinal Chemistry
Quinoline derivatives have shown a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .
Metal Ion Complexes
In order to improve the efficiency of MQ3 (M = metal ion) complexes, researchers have centered their efforts on two major aspects: altering the chelated metal ion and modifying the structure of the chelating ligands .
作用機序
Target of Action
Quinoline, 8-chloro-7-methyl-, is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are known to target various proteins and enzymes in the body. For instance, it has been found that increased lipophilic properties of substituents on the C-7 and C-8 quinoline ring increased COX-2 inhibitory potency and selectivity .
Mode of Action
Quinoline, 8-chloro-7-methyl-, interacts with its targets, such as COX-2, through a process that involves nucleophilic and electrophilic substitution reactions . The compound’s antibacterial activity is realized through a metal (II)-dependent mode of action possibly through the targeting of a metalloprotein critical to bacterial biofilm viability .
Biochemical Pathways
Quinoline, 8-chloro-7-methyl-, affects various biochemical pathways. For instance, it has been shown to inhibit the COX-2 enzyme, which plays a crucial role in inflammation and pain . By inhibiting this enzyme, Quinoline, 8-chloro-7-methyl-, can potentially reduce inflammation and pain.
Pharmacokinetics
It is known that the lipophilic properties of quinoline derivatives can influence their pharmacokinetic properties .
Result of Action
The result of the action of Quinoline, 8-chloro-7-methyl-, is primarily the inhibition of targeted enzymes or proteins, leading to potential therapeutic effects. For example, by inhibiting COX-2, it may reduce inflammation and pain .
Action Environment
The action of Quinoline, 8-chloro-7-methyl-, can be influenced by various environmental factors. For instance, the presence of metal ions in the environment can influence its antibacterial activity
Safety and Hazards
Quinoline can affect you when inhaled and by passing through the skin . It should be handled as a CARCINOGEN and MUTAGEN–WITH EXTREME CAUTION . Contact can irritate and burn the skin and eyes with possible eye damage . Inhaling Quinoline can irritate the nose, throat, and lungs . High exposure to Quinoline can cause headache, nausea, vomiting, and dizziness . Quinoline may damage the liver .
将来の方向性
The primary focus of future research is to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . These are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance amongst others .
特性
IUPAC Name |
8-chloro-7-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLIVLYHIKQSCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-7-methylquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2519995.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2519998.png)
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2519999.png)
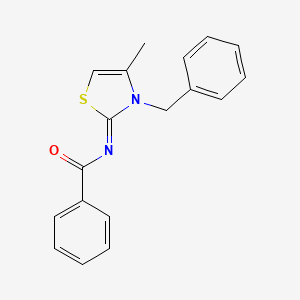

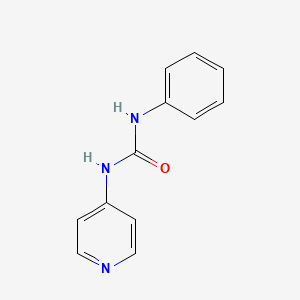
![4-[3-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2520006.png)
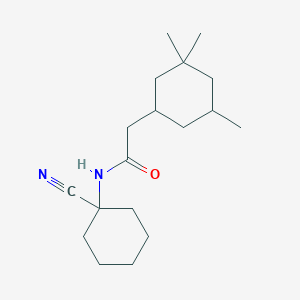

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2520010.png)

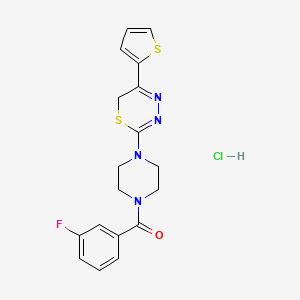
![4-[(Dimethylamino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2520017.png)
